molecular formula C14H12F3N5O B12248871 9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine

9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine

Cat. No.: B12248871
M. Wt: 323.27 g/mol
InChI Key: WHVWKDCVWTZTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine is a compound that features a purine core substituted with an ethyl group at the 9-position and a trifluoromethoxyphenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimization of reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The purine core can mimic natural nucleotides, enabling the compound to inhibit enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine is unique due to its combination of a purine core with a trifluoromethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12F3N5O

Molecular Weight

323.27 g/mol

IUPAC Name

9-ethyl-N-[2-(trifluoromethoxy)phenyl]purin-6-amine

InChI

InChI=1S/C14H12F3N5O/c1-2-22-8-20-11-12(18-7-19-13(11)22)21-9-5-3-4-6-10(9)23-14(15,16)17/h3-8H,2H2,1H3,(H,18,19,21)

InChI Key

WHVWKDCVWTZTME-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.